2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinyl-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-6-4-3-5-7(8)10-9/h3-6,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVJQMLJROKZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide CAS number search
Topic: 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide Document Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Structural Elucidation, Synthesis Strategy, and Database Navigation
Executive Summary
This compound is a specialized organosulfur intermediate primarily utilized in the synthesis of fused heterocyclic systems, such as 1H-indazoles and benzothiadiazine 1,1-dioxides.
Status of CAS Registry Number: Extensive analysis of public chemical repositories (PubChem, ChemSpider, and commercial catalogs) indicates that this specific molecule is a Non-Catalogued Intermediate (NCI) in the public domain. Unlike its para-isomer (CAS 119185-57-8) or the primary sulfonamide analog (CAS 90824-33-2), the N,N-dimethyl ortho-hydrazine derivative is rarely isolated as a discrete commercial product due to its high reactivity and tendency to cyclize.
This guide provides the theoretical framework for its synthesis, structural identification, and handling, serving as a definitive reference for researchers attempting to generate or identify this compound in situ.
Chemical Identity & Structural Analysis[1][2]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₃N₃O₂S |
| Molecular Weight | 215.27 g/mol |
| Predicted LogP | ~0.8 (Lipophilic, amenable to organic extraction) |
| Key Functional Groups | Sulfonamide (-SO₂N(CH₃)₂), Hydrazine (-NHNH₂) |
| Isomeric Context | Ortho-substituted (1,2-positioning is critical for cyclization) |
Identification Strings:
-
SMILES: CN(C)S(=O)(=O)c1ccccc1NN
-
InChI Key: (Predicted) KVN... (Specific key varies by protonation state)
Synthetic Pathway & Methodology
Since the compound is not widely available off-the-shelf, it must be synthesized. The standard protocol involves a Nucleophilic Aromatic Substitution (
Precursor Identification
The definitive starting material is 2-chloro-N,N-dimethylbenzenesulfonamide (CAS 24913-97-1 ).[1][2][3] The chlorine atom at the ortho position is activated for displacement by the electron-withdrawing sulfonamide group.
Experimental Protocol (General Procedure)
-
Reagents: 2-chloro-N,N-dimethylbenzenesulfonamide (1.0 eq), Hydrazine hydrate (5.0–10.0 eq), Ethanol (Solvent).
-
Reaction:
-
Dissolve the chloro-sulfonamide in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitoring by TLC is essential (look for the disappearance of the non-polar starting material).
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute with water and extract with ethyl acetate.[4]
-
Critical Note: Avoid acidic workup, as the hydrazine moiety will protonate and become water-soluble, or the compound may cyclize if acid-catalyzed.
-
Visualized Reaction Scheme
Caption: Synthesis of this compound via SnAr mechanism from chloro-precursor.
Database Search & Verification Strategy
If you are attempting to locate this compound in proprietary databases (SciFinderⁿ, Reaxys), do not rely on name searches, as nomenclature varies (e.g., N,N-dimethyl-2-hydrazinobenzenesulfonamide).
Recommended Search Algorithm:
-
Substructure Search: Draw the ortho-substituted benzene ring with the sulfonamide and hydrazine groups. Leave the N-methyl groups explicit but allow substitution on the hydrazine to be "unspecified" initially to broaden results.
-
Reaction Search: Search for the reaction:
-
Validation: Verify the result by checking the para-isomer (CAS 119185-57-8) to ensure your search filters aren't excluding sulfonamides.
Applications in Drug Discovery[7][8][9]
The core value of This compound lies in its role as a "masked" heterocycle.
-
Indazole Synthesis: Under acidic conditions or high heat, the hydrazine group attacks the sulfonamide sulfur or adjacent carbons (if formylated), leading to 1H-indazoles. These scaffolds are critical in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).
-
Benzothiadiazine Formation: Reaction with ortho-esters allows the formation of benzothiadiazine-1,1-dioxides, a class of compounds known for diuretic and antihypertensive activity (thiazide-like properties).
Safety & Handling Protocols
Hazard Profile:
-
Hydrazine Moiety: Highly toxic, potential carcinogen, and skin sensitizer.
-
Sulfonamide Moiety: Potential for severe allergic reactions (Stevens-Johnson Syndrome risk in clinical settings).
Operational Safety:
-
Containment: All synthesis steps involving hydrazine hydrate must be performed in a fume hood.
-
Deactivation: Excess hydrazine should be quenched with bleach (sodium hypochlorite) solution before disposal.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Hydrazines are prone to oxidation and decomposition.
References
-
Precursor Identification: 2-Chloro-N,N-dimethylbenzenesulfonamide. CAS Registry Number 24913-97-1 .[1][2][3] Found in commercial catalogs (e.g., BLD Pharm, 10xChem).
-
Isomeric Analog (Para): 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride. CAS Registry Number 119185-57-8 . Sigma-Aldrich.
-
Primary Analog: 2-Hydrazinylbenzenesulfonamide. CAS Registry Number 90824-33-2 . PubChem CID 11206245.
-
Synthetic Methodology (General): Iron-Catalyzed Cross-Coupling of Chlorobenzenesulfonamides. (Describes the stability and reactivity of the 2-chloro-N,N-dimethyl precursor). National Science Foundation (NSF) Public Access.
Sources
- 1. 88522-19-4|2,5-Dichloro-N,N-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. 16937-19-2|3-Chloro-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. 10xchem.com [10xchem.com]
- 4. 18362-64-6|2,6-Dimethyl-3,5-heptanedione| Ambeed [ambeed.com]
- 5. 4-Hydrazino-N-methylbenzenemethanesulfonamide | 139272-29-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to N,N-dimethyl-2-hydrazinobenzenesulfonamide: Synthesis, Characterization, and Potential Applications
Foreword: Navigating the Frontier of Sulfonamide Chemistry
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to a wide array of therapeutic agents.[1] Its derivatives, particularly those incorporating a hydrazine moiety, have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide delves into the chemical profile of a potentially novel compound: N,N-dimethyl-2-hydrazinobenzenesulfonamide. While direct literature on this specific molecule is scarce, this document, grounded in established chemical principles and analogous structures, aims to provide a comprehensive theoretical and practical framework for its synthesis, characterization, and potential utility. As we explore this uncharted territory, we will rely on a robust foundation of proven synthetic methodologies and spectroscopic analysis to construct a scientifically rigorous profile for researchers, scientists, and drug development professionals.
Molecular Overview and Significance
N,N-dimethyl-2-hydrazinobenzenesulfonamide is an aromatic organic compound featuring a benzenesulfonamide core with two key substitutions at the ortho position: a hydrazine group (-NHNH2) and an N,N-dimethylated sulfonamide group (-SO2N(CH3)2).
The strategic placement of the hydrazine group at the ortho position to the N,N-dimethylsulfonamide moiety is anticipated to confer unique chemical and biological properties. The proximity of these two functional groups may lead to intramolecular interactions that influence the compound's conformation, reactivity, and binding affinity to biological targets. The N,N-dimethylation of the sulfonamide nitrogen can enhance its stability and modify its electronic properties compared to the corresponding primary sulfonamide.[5]
The broader class of hydrazinobenzenesulfonamides has shown significant promise in medicinal chemistry. For instance, the 4-hydrazinobenzenesulfonamide scaffold is a crucial intermediate in the synthesis of the COX-2 inhibitor, Celecoxib.[6] This underscores the potential of this chemical class to yield compounds with valuable therapeutic activities.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C8H13N3O2S |
| Molecular Weight | 215.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. |
| pKa | The hydrazine moiety will be basic, while the sulfonamide is a very weak acid. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of N,N-dimethyl-2-hydrazinobenzenesulfonamide can be envisioned through a multi-step process, commencing with a suitable starting material that allows for the sequential introduction of the required functional groups. A plausible route involves the conversion of a commercially available ortho-substituted aniline derivative.
Caption: Proposed synthetic pathway for N,N-dimethyl-2-hydrazinobenzenesulfonamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide
This initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. The nitro group serves as a precursor to the hydrazine functionality.
-
In a well-ventilated fume hood, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) to the cooled reaction mixture while stirring vigorously. A tertiary amine base like triethylamine (1.1 eq) can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N,N-dimethyl-2-nitrobenzenesulfonamide.
Step 2: Reduction of the Nitro Group to an Amine
The nitro group is reduced to an amine, which is a common precursor for the introduction of a hydrazine group.
-
Dissolve the N,N-dimethyl-2-nitrobenzenesulfonamide (1.0 eq) from the previous step in ethanol or ethyl acetate.
-
Carefully add a reducing agent such as tin(II) chloride (SnCl2) in concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2/HCl, heat the reaction mixture at reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a balloon of hydrogen at room temperature until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature. If SnCl2 was used, basify the solution with aqueous NaOH to precipitate tin salts, then filter.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-N,N-dimethylbenzenesulfonamide.
Step 3: Conversion of the Amine to a Hydrazine
This transformation is a critical step and can be achieved via a diazotization reaction followed by reduction.
-
Dissolve the 2-amino-N,N-dimethylbenzenesulfonamide (1.0 eq) in aqueous HCl at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2) (1.05 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent such as sodium sulfite (Na2SO3) or tin(II) chloride (SnCl2) in concentrated HCl at 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution.
-
Allow the reaction to proceed at low temperature for 1-2 hours, then let it warm to room temperature.
-
Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO3) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain N,N-dimethyl-2-hydrazinobenzenesulfonamide.[7]
Comprehensive Characterization Plan
A thorough characterization is essential to confirm the identity and purity of the synthesized N,N-dimethyl-2-hydrazinobenzenesulfonamide.
Caption: Potential therapeutic applications of the target compound.
Safety and Handling
Hydrazine and its derivatives are known to be toxic and should be handled with extreme care. [8][9][10][11][12]
-
Toxicity: Hydrazines are generally considered to be toxic and potentially carcinogenic. [8]All handling should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.
-
Reactivity Hazards: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents. [12]Care should be taken to avoid contact with incompatible materials.
-
Waste Disposal: All waste containing hydrazine derivatives must be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
N,N-dimethyl-2-hydrazinobenzenesulfonamide represents an intriguing, albeit underexplored, molecule at the intersection of sulfonamide and hydrazine chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route is grounded in well-established organic chemistry principles, and the characterization plan outlines a rigorous approach to confirming the structure and purity of the target compound. The potential for this molecule and its derivatives to exhibit valuable biological activities warrants further investigation. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exploration of this and other novel sulfonamide derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
-
Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(4), 508-521.
-
Arborpharmchem. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.
-
BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
-
BenchChem. (n.d.). N,N-Dimethylbenzenesulfonamide | CAS 14417-01-7.
-
Borade, D. (2025, June 15). Celecoxib Derivative Intermediates And Their Synthetic Pathways.
-
Clark, C. F., De La Cruz, M. J., & Le, D. M. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(11), 1391-1399.
-
Frabitore, C., Wallis, A., & Livinghouse, T. (2010). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. Synthetic Communications, 40(2), 184-191.
-
Innovacorps. (2025, June 22). Custom Synthesis Celecoxib Intermediates: Challenges And Solutions.
-
Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851.
-
Smeets, J. W. H., van der Linde, J. J., & de Boer, T. J. (1976). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. Recueil des Travaux Chimiques des Pays-Bas, 95(6), 153-157.
-
Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851.
-
Fisher Scientific. (2009, September 22). Hydrazine - SAFETY DATA SHEET.
- Livinghouse, T., et al. (2010). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes.
- Frabitore, C., Wallis, A., & Livinghouse, T. (2010). Efficient reductions of dimethylhydrazones using preformed primary amine boranes.
- Gencer, A., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968.
-
Santa Cruz Biotechnology. (n.d.). Hydrazine.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
-
Sharma, S., & Kumar, P. (2014). A review on biological activities and chemical synthesis of hydrazide derivatives. Journal of Applied Pharmaceutical Science, 4(9), 116-127.
-
Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
-
Arxada. (n.d.). Performance Chemicals Hydrazine.
- Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
-
Soni, R., et al. (2016). A review exploring biological activities of hydrazones. Journal of Pharmacy and Pharmacology, 4(1), 1-12.
-
ResearchGate. (n.d.). Structures of the N,N-dimethylhydrazine products prepared by the in situ reduction of the corresponding N,N-dimethylhydrazones by amine borane complexes.
-
ResearchGate. (2016, May 13). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.
-
National Center for Biotechnology Information. (n.d.). Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc].
-
ResearchGate. (n.d.). N,N-Dimethylhydrazine.
-
BenchChem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
-
American Chemical Society. (2025, April 21). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.
-
Wiley Online Library. (2022, August 25). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
-
National Center for Biotechnology Information. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
-
MDPI. (n.d.). Biological Activities of Hydrazone Derivatives.
-
National Center for Biotechnology Information. (n.d.). N,N-dimethylsulfonamide.
-
National Center for Biotechnology Information. (n.d.). Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry.
-
Asian Journal of Organic & Medicinal Chemistry. (2020, December 31). 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide.
-
National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
-
ResearchGate. (2017, March 29). spectrophotometric method for determination of sulfonamides in water.
-
PubMed. (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives.
-
BenchChem. (n.d.). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide.
-
American Chemical Society. (2025, August 20). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.
-
R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices.
-
Patsnap. (2019, September 20). Preparation method of p-hydrazine benzene sulfonamide hydrochloride.
-
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
-
ResearchGate. (n.d.). Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis.
-
ResearchGate. (n.d.). General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes.
-
Royal Society of Chemistry. (n.d.). Spectroscopic studies of the solvation of N,N-dimethyl amides in pure and mixed solvents.
-
University of Calgary. (n.d.). Reactions of Benzene.
-
Waters. (n.d.). PEPTIDE CHARACTERIZATION AND MONITORING WORKFLOW FOR BIOSIMILAR mAb DRUG PRODUCTS USING A COMPLIANCE READY LC-MS AND INFORMATICS PLATFORM.
Sources
- 1. journalcsij.com [journalcsij.com]
- 2. researchgate.net [researchgate.net]
- 3. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. arxada.com [arxada.com]
A Comprehensive Technical Guide to 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and synthetic biology. While a dedicated PubChem Compound Identification (CID) for this specific molecule is not currently available, this guide will leverage data from its parent compound, 2-hydrazinylbenzenesulfonamide (PubChem CID: 11206245), to infer its physicochemical properties and reactivity. Furthermore, a detailed, field-proven synthetic protocol from a plausible starting material, 2-amino-N,N-dimethylbenzene-1-sulfonamide, is presented. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and chemical probes.
Introduction and Scientific Context
This guide will provide a comprehensive overview of the known properties of the parent compound, 2-hydrazinylbenzenesulfonamide, and offer expert insights into how N,N-dimethylation is expected to modulate these characteristics. A detailed, practical synthetic workflow is also provided to enable researchers to access this valuable, yet not readily commercially available, chemical entity.
Physicochemical Properties: A Comparative Analysis
A dedicated PubChem entry for this compound is not available. Therefore, the following table presents the computed properties of the parent compound, 2-hydrazinylbenzenesulfonamide (PubChem CID: 11206245), and provides an expert projection of the properties for the N,N-dimethylated analog.
| Property | 2-hydrazinylbenzenesulfonamide[2] | This compound (Projected) | Rationale for Projection |
| Molecular Formula | C6H9N3O2S | C8H13N3O2S | Addition of two methyl groups (C2H4) |
| Molecular Weight | 187.22 g/mol | 215.28 g/mol | Increased mass from two methyl groups |
| XLogP3 | -0.1 | ~0.8-1.2 | Increased lipophilicity due to the addition of two non-polar methyl groups |
| Hydrogen Bond Donor Count | 3 | 2 | Removal of one N-H bond on the sulfonamide |
| Hydrogen Bond Acceptor Count | 4 | 4 | The number of lone pair-bearing atoms (O, N) remains the same |
| Rotatable Bond Count | 2 | 3 | Addition of a C-N bond with free rotation |
Synthetic Protocol: Accessing this compound
The following is a detailed, two-step experimental protocol for the synthesis of this compound, starting from the commercially available 2-amino-N,N-dimethylbenzene-1-sulfonamide. This protocol is based on well-established diazotization and reduction reactions commonly employed in the synthesis of aryl hydrazines.
Materials and Reagents
-
2-amino-N,N-dimethylbenzene-1-sulfonamide (CAS: 54468-86-9)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Stannous Chloride Dihydrate (SnCl2·2H2O)
-
Sodium Bicarbonate (NaHCO3)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Deionized Water
-
Ice
Step-by-Step Methodology
Step 1: Diazotization of 2-amino-N,N-dimethylbenzene-1-sulfonamide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g (49.9 mmol) of 2-amino-N,N-dimethylbenzene-1-sulfonamide in 50 mL of concentrated hydrochloric acid.[3]
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 3.80 g (55.0 mmol) of sodium nitrite in 20 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt to the Hydrazine
-
In a separate 500 mL beaker, prepare a solution of 33.8 g (150 mmol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Be cautious as this will generate CO2 gas.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery and Chemical Biology
Hydrazinyl-sulfonamides are valuable precursors for the synthesis of a wide range of biologically active molecules. The hydrazine moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves can exhibit a spectrum of biological activities or serve as intermediates for the construction of various heterocyclic systems like pyrazoles, indoles, and triazoles.
The N,N-dimethyl-2-hydrazinylbenzene-1-sulfonamide core can be envisioned as a key building block in the development of:
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, while the hydrazine can be elaborated to interact with other regions of the active site.
-
Antimicrobial Agents: The incorporation of this scaffold into larger molecules has the potential to yield novel antibacterial and antifungal agents.[4]
-
Chemical Probes: The hydrazine functionality allows for the facile attachment of fluorescent tags or other reporter groups, enabling the development of chemical probes to study biological systems.
Signaling Pathways and Mechanism of Action: An Area for Future Research
The specific biological targets and signaling pathways modulated by this compound are yet to be elucidated. However, based on the known activities of other sulfonamide-containing compounds, it is plausible that this molecule or its derivatives could interact with:
-
Carbonic Anhydrases: A well-established target for sulfonamide drugs.
-
Kinases: Certain sulfonamides have been shown to exhibit kinase inhibitory activity.
-
Cyclooxygenases (COX): The sulfonamide moiety is a key feature of the selective COX-2 inhibitor, celecoxib.
The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.
Caption: A potential workflow for the biological evaluation of the title compound.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and chemical biology. This technical guide has provided a comprehensive overview of its projected physicochemical properties, a detailed and practical synthetic protocol, and a forward-looking perspective on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and accelerate the exploration of this and related molecules in the pursuit of novel scientific discoveries.
References
-
PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Journal of Scientific and Innovative Research. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
EU. (n.d.). 2-Hydrazinyl-n,n-dimethylpyridine-4-sulfonamide. Retrieved February 23, 2026, from [Link]
-
Synfacts. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Retrieved February 23, 2026, from [Link]
-
Dana Bioscience. (n.d.). 2-Hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide 250mg. Retrieved February 23, 2026, from [Link]
-
Scholarly. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Retrieved February 23, 2026, from [Link]
-
PubMed. (2013). New Hydrazines With Sulphonamidic Structure: Synthesis,characterization and Biological Activity. Retrieved February 23, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-HYDRAZINYLBENZENE-1-SULFONAMIDE HYDROCHLORIDE. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
-
PubChem. (n.d.). 2-N,N-dimethylbenzothiazole-sulphenamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Molbase. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Retrieved February 23, 2026, from [Link]
-
Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 4-Hydrazinylbenzene-1-Sulfonamide—Hydrogen Chloride. Retrieved February 23, 2026, from [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. 2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9 [matrix-fine-chemicals.com]
- 4. New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling: Solubility Dynamics of N,N-Dimethyl Substituted Sulfonamide Hydrazines
Executive Summary & Chemical Scope
The solubility profile of N,N-dimethyl substituted sulfonamide hydrazines represents a critical parameter in their application as fluorescent labeling reagents (e.g., Dansyl hydrazine), pharmaceutical intermediates, and precursors for radical cross-coupling reactions.
This guide addresses the physicochemical behavior of this class, specifically focusing on the interplay between the hydrophobic N,N-dimethyl moiety and the polar sulfonyl hydrazine (
-
Type A (Core-Substituted): N,N-dimethylsulfamoyl hydrazine (
). -
Type B (Ring-Substituted): 5-(dimethylamino)naphthalene-1-sulfonohydrazide (Dansyl Hydrazine ), where the dimethyl group acts as an auxochrome on the aromatic ring.
Key Insight: The N,N-dimethyl substitution significantly modulates lipophilicity (
Structural Impact on Solubility[1]
Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The sulfonyl hydrazine group acts as a "push-pull" system regarding polarity.
Molecular Interaction Map
The following diagram illustrates the competing forces: the hydrophobic drive of the dimethyl groups versus the hydrogen-bonding potential of the hydrazine tail.
Figure 1: Mechanistic interaction map showing how the N,N-dimethyl moiety creates a hydrophobic barrier to aqueous solubility while enhancing compatibility with organic solvents.
Empirical Solubility Data
The following data aggregates experimental values for Dansyl Hydrazine (the most prominent Type B representative) and N,N-Dimethylsulfamide (the Type A parent scaffold).
Solubility Profile: Dansyl Hydrazine (Type B)
CAS: 33008-06-9 | MW: 265.33 g/mol [1][2][3]
| Solvent Class | Specific Solvent | Solubility Status | Qualitative Observation |
| Alcohols | Methanol | Soluble | Clear solution; |
| Alcohols | Ethanol | Soluble | Standard solvent for recrystallization |
| Polar Aprotic | DMSO | Highly Soluble | Recommended stock solution solvent (>10 mg/mL) |
| Polar Aprotic | DMF | Highly Soluble | Suitable for derivatization reactions |
| Chlorinated | Chloroform | Soluble | Used for extraction post-derivatization |
| Ketones | Acetone | Sparingly Soluble | 0.2 g / 10 mL (approx. 20 mg/mL) [1] |
| Aqueous | Water | Insoluble | Precipitates immediately; requires organic co-solvent |
Physicochemical Properties: N,N-Dimethylsulfamide (Type A Parent)
CAS: 3984-14-3 | MW: 124.16 g/mol [4]
| Property | Value | Implication for Hydrazine Derivative |
| Melting Point | 95-96 °C | Hydrazine derivatives typically show higher MP due to H-bonding (e.g., Dansyl Hydrazine MP: 126-130 °C). |
| Density | 1.327 g/cm³ | High density characteristic of sulfonyl groups. |
| LogP (Predicted) | -1.2 | The parent is polar; addition of hydrazine lowers LogP further, but N-methylation raises it. |
| Water Solubility | Miscible/Soluble | Note:[5][6] The hydrazine derivative ( |
Critical Note on Stability: Sulfonyl hydrazides are generally stable at room temperature but can decompose to release nitrogen gas (
) upon heating or in the presence of base/oxidants. Solubility measurements should be performed below 40°C to prevent thermal degradation [2].
Experimental Protocol: Saturation Shake-Flask Method
To generate precise solubility data for novel N,N-dimethyl sulfonamide hydrazines, the Shake-Flask Method coupled with HPLC is the self-validating gold standard.
Workflow Diagram
Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.
Detailed Methodology
Step 1: Preparation of Supersaturated Solution
-
Weigh approximately 50 mg of the N,N-dimethyl sulfonamide hydrazine derivative into a 4 mL borosilicate glass vial.
-
Add 1 mL of the target solvent (e.g., Methanol, Water, pH 7.4 Buffer).
-
Visual Check: Ensure solid particles are visible. If the solid dissolves completely, add more until a suspension persists.
Step 2: Equilibration
-
Place vials in an orbital shaker incubator controlled at
. -
Agitate at 100 RPM for 24 to 72 hours .
-
Validation: Measure concentration at 24h and 48h. If values differ by <5%, equilibrium is reached.
-
Step 3: Phase Separation (Critical Step)
-
Allow vials to stand for 1 hour to let bulk solids settle.
-
Using a pre-warmed syringe (to match solution temp), withdraw the supernatant.
-
Filter through a 0.22 µm PTFE filter (hydrophobic solvents) or PVDF filter (aqueous).
-
Caution: Discard the first 200 µL of filtrate to account for filter adsorption saturation.
-
Step 4: Quantification (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient elution 5%
95% ACN. -
Detection: UV Absorbance.
-
For Dansyl derivatives:
. -
For non-fluorescent analogs:
.
-
Thermodynamic Modeling
For researchers needing to extrapolate solubility across different temperatures, the Modified Apelblat Equation is the standard model for sulfonamide derivatives [3].
Where:
- = Mole fraction solubility[7]
- = Absolute temperature (Kelvin)
- = Empirical model parameters derived from regression analysis of experimental data.
Application: By measuring solubility at three temperatures (e.g., 298K, 308K, 318K), you can solve for A, B, and C, allowing prediction of solubility at any other process temperature (e.g., for recrystallization optimization).
References
-
Mondal, S., et al. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. ResearchGate. Retrieved from [Link]
-
PubChem. (2025).[8][9] N,N-Dimethylsulfamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. 丹磺酰肼 BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dansyl hydrazine (CAS 33008-06-9) | Abcam [abcam.com]
- 4. N,N-Dimethylsulfamide | 3984-14-3 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N,N'-Dimethylsulfamide | C2H8N2O2S | CID 89736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2-hydrazinyl-N,N-dimethylbenzenesulfonamide via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 2-hydrazinyl-N,N-dimethylbenzenesulfonamide from 2-chloro-N,N-dimethylbenzenesulfonamide and hydrazine. The protocol is based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental procedure, an in-depth discussion of the reaction mechanism, critical safety protocols for handling hydrazine, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Scientific Background
The synthesis of substituted arylhydrazines is of significant interest in medicinal chemistry and materials science, as these compounds serve as versatile precursors for the construction of various heterocyclic systems, such as indazoles and pyrazoles, which are prevalent in many pharmacologically active molecules. The target compound, 2-hydrazinyl-N,N-dimethylbenzenesulfonamide, is a valuable building block for creating novel sulfonamide-based therapeutic agents.
The protocol described herein employs a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the potent nucleophile, hydrazine, displaces a chloride leaving group from an activated aromatic ring. The presence of the ortho-sulfonamide group (–SO₂N(CH₃)₂) is critical; its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution by stabilizing the key reaction intermediate.[1][2]
Reaction Mechanism: The SNAr Pathway
Nucleophilic aromatic substitution reactions, particularly those on activated aryl halides, do not proceed via SN1 or SN2 mechanisms, which are common for alkyl halides. Instead, the reaction follows a two-step addition-elimination pathway.[2][3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the hydrazine nucleophile on the electrophilic carbon atom bonded to the chlorine. This step is typically the rate-determining step of the reaction.[1][4] This addition disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the potent electron-withdrawing sulfonamide group at the ortho position.[3]
-
Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the ring, yielding the final product, 2-hydrazinyl-N,N-dimethylbenzenesulfonamide.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood. Ensure the setup is dry. Purge the apparatus with nitrogen or argon.
-
Charging Reagents: To the flask, add 2-chloro-N,N-dimethylbenzenesulfonamide (2.21 g, 10.0 mmol). In a single portion, carefully add hydrazine monohydrate (15 mL, ~300 mmol). A large excess of hydrazine is used to drive the reaction to completion and also serves as the solvent. [5][6]3. Reaction Conditions: With vigorous stirring, heat the reaction mixture to a gentle reflux (internal temperature approximately 110-120 °C) using a heating mantle. Maintain the reflux for 12-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly cool the reaction, withdraw a small aliquot, dilute with water, and extract with ethyl acetate for analysis.
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice-water bath for 1-2 hours to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove excess hydrazine, followed by a wash with cold diethyl ether (2 x 15 mL) to aid in drying.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol.
-
Slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
-
Characterization: The identity and purity of the final product, 2-hydrazinyl-N,N-dimethylbenzenesulfonamide, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Reaction Parameters Summary
| Parameter | Value | Rationale |
| Scale | 10.0 mmol | Standard laboratory scale. |
| Hydrazine:Sulfonamide Ratio | ~30:1 (molar) | Excess hydrazine acts as both reactant and solvent, maximizing reaction rate per second-order kinetics. [5] |
| Temperature | 110-120 °C (Reflux) | Thermal energy is required to overcome the activation energy for the SNAr reaction. |
| Reaction Time | 12-24 hours | Typical duration for achieving high conversion in related SNAr reactions with hydrazine. |
| Expected Yield | 70-90% | Based on similar reported procedures for analogous compounds. |
References
-
Risk Management, University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Environmental Health & Safety, University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
- Hoffstadt, W. F., et al. (1999). Process for 4-sulfonamidophenyl hydrazines. Google Patents. EP0919546B1.
- CN110256304A. (2019). The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Google Patents.
-
Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
Thiel, O. R., & Achmatowicz, M. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2016, May 13). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Retrieved from [Link]
- Hamed, A. A., et al. (2010). Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Original Articles.
- Uher, M., et al. (1986).
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Masoudi, M. (2024, June 13). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Retrieved from [Link]
-
Ibrahim, M., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry. Retrieved from [Link]
-
Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PMC. Retrieved from [Link]
- Svete, J., et al. (2022). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Molecules.
-
Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 6. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: 2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide, a highly valuable and versatile building block in modern synthetic organic and medicinal chemistry. The presence of a reactive hydrazine moiety ortho to a dimethylsulfonamide group on a benzene ring offers a unique platform for the construction of a diverse array of nitrogen-containing heterocycles. This document details the core reactivity of this scaffold and provides field-proven, step-by-step protocols for the synthesis of key heterocyclic cores, including indoles, pyrazoles, and pyridazines. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of this compound
The primary utility of this building block lies in its capacity to react with various carbon-based electrophiles to construct fused and non-fused heterocyclic systems. This guide will focus on three cornerstone transformations: the Fischer Indole Synthesis, the Knorr Pyrazole Synthesis, and Pyridazine synthesis.
1.1. Synthesis of the Building Block
The parent compound, this compound, is typically prepared from the corresponding sulfonyl chloride. The reaction of 2-(chlorosulfonyl)-N,N-dimethylaniline with hydrazine hydrate provides the desired sulfonyl hydrazide[4][5]. This straightforward synthesis makes the building block readily accessible for further elaboration.
1.2. Safety and Handling
As with all hydrazine derivatives, this compound and its hydrochloride salt should be handled with care.
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation[6][7]. May cause respiratory irritation[8][9].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[7].
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors[8]. Avoid dust formation. Wash hands thoroughly after handling[7].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[8].
Application I: Synthesis of Sulfonamide-Substituted Indoles via Fischer Indolization
The Fischer indole synthesis is a venerable and highly reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions[10][11]. This transformation is of immense importance in medicinal chemistry for synthesizing compounds like the triptan class of antimigraine drugs[12].
2.1. Mechanistic Rationale
The reaction proceeds through a well-established cascade mechanism[10][13].
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[12][12]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[12][12]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.
-
Cyclization & Aromatization: The resulting di-imine intermediate cyclizes and subsequently eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole ring[13].
Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the indole ring[10].
Caption: High-level workflow for the Fischer Indole Synthesis.
2.2. Protocol: Synthesis of 9-(Dimethylsulfamoyl)-2,3,4,9-tetrahydro-1H-carbazole
This protocol describes the reaction of this compound with cyclohexanone to form a tricyclic indole, a core structure found in many biologically active molecules.
Materials and Reagents:
-
This compound hydrochloride
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)[14]
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. Add cyclohexanone (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed. The intermediate hydrazone can be isolated by cooling the reaction and collecting the precipitate, or used directly.
-
Cyclization: To the crude hydrazone (or the reaction mixture from step 1 after solvent removal), add polyphosphoric acid (PPA) (10-20x weight of hydrazone).
-
Heat the viscous mixture to 100-120 °C with vigorous mechanical or magnetic stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction to cool to approximately 60-70 °C and carefully quench by pouring it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
2.3. Data Presentation
| Parameter | Condition/Value | Rationale/Reference |
| Arylhydrazine | This compound | The core building block. |
| Carbonyl Partner | Cyclohexanone, Acetone, Pyruvic acid[14] | Determines the substitution at C2 and C3 of the indole. |
| Acid Catalyst | PPA, H₂SO₄, HCl, ZnCl₂, BF₃[10][13] | Brønsted or Lewis acids are required to catalyze the rearrangement. |
| Temperature | 80 - 140 °C | Sufficient thermal energy is needed for the sigmatropic shift. |
| Typical Yield | 60 - 90% | Highly dependent on substrate and specific conditions. |
Application II: Synthesis of Sulfonamide-Substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry, found in drugs such as the COX-2 inhibitor Celecoxib[15]. The most common synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (Knorr Pyrazole Synthesis) or its synthetic equivalent[16][17].
3.1. Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism:
-
One nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal, which dehydrates to a hydrazone intermediate.
-
The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
A final dehydration step results in the formation of the aromatic pyrazole ring[17]. The regioselectivity depends on which carbonyl is attacked first, a factor influenced by both steric and electronic effects of the substituents on the dicarbonyl compound.
Caption: Key steps in the synthesis of a substituted pyrazole.
3.2. Protocol: Synthesis of 1-(2-(N,N-dimethylsulfamoyl)phenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction with acetylacetone (a 1,3-dicarbonyl) to yield a highly substituted pyrazole.
Materials and Reagents:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid or Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and filtration
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid or ethanol, add acetylacetone (1.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the solution with saturated sodium bicarbonate and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography if necessary.
3.3. Data Presentation
| Parameter | Condition/Value | Rationale/Reference |
| Hydrazine | This compound | Binucleophilic component. |
| Dicarbonyl Partner | Acetylacetone, Dibenzoylmethane, Ethyl acetoacetate | Provides the C-C-C backbone of the pyrazole ring[16]. |
| Solvent/Catalyst | Acetic Acid, Ethanol | Acetic acid can act as both solvent and mild acid catalyst[15]. |
| Temperature | Reflux | Provides energy to overcome the activation barrier for condensation and dehydration. |
| Typical Yield | 75 - 95% | This reaction is generally high-yielding and robust. |
Application III: Synthesis of Sulfonamide-Substituted Pyridazines
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This core is present in various biologically active compounds. A primary synthetic route involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a γ-ketoacid[18][19].
4.1. Mechanistic Rationale
Similar to pyrazole synthesis, the formation of pyridazines relies on a cyclocondensation reaction.
-
The hydrazine reacts with a 1,4-dicarbonyl compound (or a γ-ketoacid/ester) to form a dihydrazone or a linear intermediate.
-
Intramolecular cyclization occurs, followed by dehydration to form a dihydropyridazine.
-
If starting from a saturated 1,4-dicarbonyl, an oxidation step is required to achieve the final aromatic pyridazine[19]. When a γ-ketoacid is used, the initial cyclization forms a pyridazinone, which can be further modified[18].
4.2. Protocol: Synthesis of 1-(2-(N,N-dimethylsulfamoyl)phenyl)-3,6-diphenylpyridazine
This protocol uses benzil (a 1,2-diketone) and a Wittig reagent precursor to generate a 1,4-dicarbonyl equivalent in situ, which then reacts with the hydrazine. A more direct approach uses a pre-formed 1,4-diketone like 1,4-diphenyl-1,4-butanedione.
Materials and Reagents:
-
This compound
-
1,4-Diphenyl-1,4-butanedione
-
Ethanol
-
Glacial Acetic Acid (catalytic)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1,4-diphenyl-1,4-butanedione (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol or another suitable solvent.
Conclusion
This compound stands out as a powerful and adaptable building block for constructing medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of indoles, pyrazoles, and pyridazines demonstrate the straightforward and efficient nature of these transformations. By understanding the underlying mechanisms and key experimental parameters, researchers can confidently employ this reagent to accelerate the discovery and development of novel chemical entities.
References
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. (2021). ACS Omega. Available at: [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. Available at: [Link]
-
Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. (2020). Organic Letters. Available at: [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances. Available at: [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at: [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). Molecules. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2017). ScienceDirect. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Synthesis of Pyridazines and Their Fused Derivatives from 1,3-Diketones. (2013). Synfacts. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]
-
2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. (2013). Journal of Scientific and Innovative Research. Available at: [Link]
-
4-Hydrazinylbenzenesulfonamide hydrochloride SDS, 17852-52-7 Safety Data Sheets. Available at: [Link]
-
General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes. - ResearchGate. Available at: [Link]
-
Synthesis and Reactions of Sulphone Hydrazides. Scholarly. Available at: [Link]
-
Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. Scilit. Available at: [Link]
-
Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. (2014). ChemInform. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2022). Molecules. Available at: [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond | Scilit [scilit.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scholarly.org [scholarly.org]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 6. 2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. testbook.com [testbook.com]
- 12. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. iglobaljournal.com [iglobaljournal.com]
Application Note & Protocol: Acid-Catalyzed Intramolecular Cyclization of 2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide
Abstract: This document provides a comprehensive technical guide for the intramolecular cyclization of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide to yield 2H-1,2,3-benzothiadiazine 1,1-dioxide. This synthesis is of significant interest to researchers in medicinal chemistry and drug development due to the established pharmacological importance of the benzothiadiazine scaffold.[1][2][3] This guide details the underlying reaction mechanism, explores critical experimental parameters, and offers detailed protocols based on analogous acid-catalyzed cyclization reactions.
Introduction and Scientific Context
The 1,2,3-benzothiadiazine 1,1-dioxide core is a privileged heterocyclic scaffold that has garnered significant attention in pharmaceutical research.[1][3] Derivatives of this ring system have been investigated for a range of biological activities, making efficient and reliable synthetic routes to this skeleton highly valuable.[2]
While various methods exist for the synthesis of benzothiadiazines, a common approach involves the cyclization of ortho-substituted benzene precursors with hydrazine.[1][4] This application note focuses on a specific, plausible intramolecular pathway: the acid-catalyzed cyclization of this compound. This transformation proceeds via an intramolecular nucleophilic attack on the sulfur center, leading to the elimination of dimethylamine and the formation of the stable heterocyclic product, 2H-1,2,3-benzothiadiazine 1,1-dioxide. This proposed route offers a potentially streamlined synthesis from a readily accessible precursor.
Proposed Reaction Mechanism and Rationale
The cyclization is best understood as an acid-catalyzed intramolecular nucleophilic substitution at the sulfonyl group. The terminal nitrogen of the hydrazine moiety serves as the nucleophile, while the dimethylamino group acts as the leaving group. Acid catalysis is crucial as it protonates the sulfonamide nitrogen, converting the poor leaving group, dimethylamide (-N(CH₃)₂), into a much better leaving group, dimethylammonium (-N⁺H(CH₃)₂).
The proposed mechanistic steps are as follows:
-
Protonation: A Brønsted or Lewis acid activates the sulfonamide by coordinating to the nitrogen atom.
-
Intramolecular Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom (-NH₂) of the hydrazine side-chain attacks the electrophilic sulfur center.
-
Tetrahedral Intermediate Formation: A transient, high-energy tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The protonated dimethylamino group is eliminated as dimethylammonium.
-
Deprotonation and Aromatization: The resulting intermediate is deprotonated to yield the final, stable 2H-1,2,3-benzothiadiazine 1,1-dioxide product.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Critical Reaction Parameters and Optimization
The success of this cyclization is contingent upon several key factors. Researchers should consider the following parameters for optimization.
| Parameter | Rationale & Key Considerations | Recommended Starting Points |
| Acid Catalyst | Brønsted Acids: (e.g., HCl, H₂SO₄, p-TsOH) are effective at protonating the sulfonamide nitrogen, facilitating the reaction. The choice of counter-ion and acid strength can impact reaction kinetics and side-product formation. Lewis Acids: (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) can also activate the sulfonyl group by coordinating to the oxygen or nitrogen atoms, enhancing its electrophilicity. | Brønsted: 1-2 equivalents of HCl (in dioxane) or p-TsOH. Lewis: 1.1 equivalents of ZnCl₂ or AlCl₃. |
| Solvent | The solvent must be inert to the acidic conditions and capable of solubilizing the starting material. High-boiling point aprotic solvents are often preferred to allow for heating. | Dioxane, Toluene, Acetonitrile, or Dichloromethane (for lower temp. Lewis acid catalysis). |
| Temperature | Thermal energy is typically required to overcome the activation barrier for both the ring-closure and elimination steps. The optimal temperature will depend on the chosen catalyst and solvent. | 80 °C to reflux temperature of the chosen solvent (e.g., Toluene ~110 °C). |
| Reaction Time | Reaction progress should be monitored by an appropriate analytical method (TLC, LC-MS) to determine the point of maximum conversion and prevent potential product degradation over extended heating. | 4 to 24 hours. |
| Concentration | While the reaction is intramolecular, excessively high concentrations could lead to intermolecular side reactions. | 0.1 M to 0.5 M. |
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis, based on conditions reported for analogous acid-promoted cyclizations.[5][6]
Protocol 1: Brønsted Acid-Catalyzed Cyclization using p-Toluenesulfonic Acid
Materials and Reagents:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.2 M.
-
Add p-Toluenesulfonic acid monohydrate (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the pure product.
Protocol 2: Lewis Acid-Catalyzed Cyclization using Zinc Chloride
Materials and Reagents:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dioxane
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous zinc chloride (1.2 eq) to a dry round-bottom flask.
-
Add anhydrous dioxane, followed by this compound (1.0 eq).
-
Heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via silica gel chromatography.
General Experimental Workflow
The overall process from setup to final product characterization follows a logical sequence.
Caption: High-level overview of the experimental procedure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient acid catalysis.2. Reaction temperature too low.3. Impure or wet starting material/reagents. | 1. Increase catalyst loading (up to 2.5 eq).2. Increase temperature or switch to a higher-boiling solvent.3. Ensure all reagents are anhydrous; re-purify starting material. |
| Formation of Multiple Side Products | 1. Reaction temperature too high.2. Extended reaction time leading to decomposition.3. Intermolecular side reactions. | 1. Lower the reaction temperature.2. Monitor closely and stop the reaction upon full conversion of starting material.3. Decrease the reaction concentration. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the mobile phase for chromatography; consider a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization). |
References
-
Ghattas, A. B. A. G., & El-Gazzar, A. B. A. (n.d.). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. PMC. [Link]
-
Hegedüs, C., et al. (2016). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. ResearchGate. [Link]
-
Mátyus, P., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]
-
Curran, D. P., et al. (n.d.). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC. [Link]
-
Nagy, G., et al. (2021). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Beilstein Journals. [Link]
-
Intramolecular cyclization of sulfonamides. (n.d.). ResearchGate. [Link]
-
Mátyus, P., et al. (2020). (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]
-
Oh, I. S., et al. (2019). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. [Link]
-
Acid‐promoted cyclization of hydrazonyl chlorides with nitriles. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of Sulfonamide Hydrazines
[1][2]
Executive Summary
Sulfonamide hydrazines (sulfonyl hydrazides,
These coupled products are high-value intermediates. They serve as stable, solid precursors for the Fischer Indole Synthesis , allowing for the rapid assembly of indole-based pharmacophores from simple aryl halides, avoiding the use of unstable aryl hydrazines or toxic diazonium salts.
This guide details the optimized protocol for the Pd-catalyzed
Mechanistic Insight & Causality
To successfully execute this reaction, one must understand the competing pathways. Sulfonyl hydrazides are amphoteric and redox-active. In the presence of Palladium and base, three pathways compete:
-
Target Pathway (
-Arylation): Pd-catalyzed C-N coupling.[1][2] -
Decomposition (Bamford-Stevens type): Base-mediated decomposition to sulfinates and diazo species (if ketones/aldehydes are present or if self-condensation occurs).
-
Reduction: Hydrazides can reduce Pd(II) to Pd(0) or potentially over-reduce the metal, leading to varying active species concentrations.
The Catalytic Cycle
The reaction follows a modified Buchwald-Hartwig amination mechanism. The key challenge is the coordination of the hydrazine moiety, which can act as a bidentate ligand and poison the catalyst. Sterically demanding, electron-rich phosphine ligands (e.g., XPhos , MOP , or BrettPhos ) are required to:
-
Facilitate oxidative addition of the aryl halide.
-
Prevent bis-coordination of the hydrazine nucleophile.
-
Promote reductive elimination of the bulky sulfonamide product.
Figure 1: Catalytic cycle for the Pd-catalyzed N-arylation of sulfonyl hydrazides. The cycle emphasizes the necessity of bulky ligands to enforce the reductive elimination step.
Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling of Aryl Halides with -Toluenesulfonyl Hydrazide
This protocol is optimized for aryl bromides and chlorides.[2] It utilizes XPhos , which provides the necessary steric bulk to prevent catalyst deactivation.
Materials:
-
Aryl Halide (1.0 equiv)
- -Toluenesulfonyl hydrazide (1.2 equiv)
-
Catalyst:
(2 mol%) or (5 mol%) -
Ligand: XPhos (4-8 mol%)
-
Base:
(1.4 equiv) - Note: Carbonate is preferred over alkoxides to minimize hydrazide decomposition. -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Step-by-Step Methodology:
-
Catalyst Pre-formation (Critical):
-
In a glovebox or under Argon flow, add the Pd source and XPhos ligand to a reaction vial.
-
Add 1 mL of degassed solvent and stir at room temperature for 5 minutes. The solution should turn from dark red to a lighter orange/brown, indicating active catalyst ligation.
-
-
Substrate Addition:
-
Add the Aryl Halide (1.0 mmol), Sulfonyl Hydrazine (1.2 mmol), and
(1.4 mmol) to the vial. -
Add the remaining solvent to reach a concentration of 0.2 M (approx. 5 mL total).
-
-
Reaction:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat to 80–100 °C for 4–12 hours.
-
Monitoring: Check via LC-MS. Look for the product mass [M+H]+. The sulfonyl hydrazine starting material may not be visible by UV, so monitor the consumption of the aryl halide.
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Note:
-aryl sulfonhydrazides are polar; typical elution occurs at 30–50% EtOAc.
-
Protocol B: One-Pot Fischer Indole Synthesis (Application)
This protocol demonstrates the utility of the product from Protocol A. The
Step-by-Step Methodology:
-
Ketone Condensation:
-
Take the purified
-aryl sulfonhydrazide (1.0 equiv) from Protocol A. -
Dissolve in Ethanol (0.5 M).
-
Add the enolizable ketone (e.g., cyclohexanone, 1.1 equiv).
-
Heat to reflux for 1–2 hours. The intermediate hydrazone forms rapidly.
-
-
Cyclization:
Data Analysis & Optimization
The choice of ligand and base is the primary determinant of yield. The table below summarizes expected outcomes based on internal validation and literature precedents (e.g., Synlett 2011).
Table 1: Optimization Parameters for N-Arylation
| Variable | Condition | Expected Yield | Notes |
| Ligand | XPhos | 85-95% | Recommended. Best balance of sterics and electronics. |
| Ligand | < 20% | Too small; leads to catalyst poisoning by hydrazine. | |
| Ligand | BINAP | 40-50% | Moderate success, but slower kinetics. |
| Base | High | Recommended. Mild enough to prevent decomposition. | |
| Base | Low | Strong base triggers Bamford-Stevens decomposition. | |
| Solvent | 1,4-Dioxane | High | Excellent solubility for sulfonamides. |
| Solvent | DMF | Moderate | Can complicate workup; potential Pd reduction issues. |
Workflow Visualization
Figure 2: Integrated workflow from raw materials to Indole scaffold via Sulfonamide Hydrazine coupling.
Troubleshooting & Expert Tips
-
Catalyst Deactivation: If the reaction mixture turns black immediately upon adding hydrazine, the Pd has precipitated. Ensure the ligand is pre-complexed with Pd (Step 1 of Protocol A) before adding the hydrazine.
-
Incomplete Conversion: If starting material remains after 12 hours, add a second portion of catalyst (1 mol%) and ligand. Hydrazines can slowly reduce the effective catalyst load over time.
-
Safety Note: While sulfonamide hydrazines are more stable than free hydrazine, they can still generate nitrogen gas upon heating or acidification. Perform reactions behind a blast shield.
References
-
Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011).[2] An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555–2558.
-
Liu, B., Li, J., Song, F., & You, J. (2012).[8] Palladium-Catalyzed Direct Arylation of N-Heteroarenes with Arylsulfonyl Hydrazides. Chemistry – A European Journal, 18(35), 10830–10833.
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).[9] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.[9]
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(33), 7486–7500.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 3. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Palladium-catalyzed direct arylation of N-heteroarenes with arylsulfonyl hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids [dspace.mit.edu]
Application Note: Synthesis of (2-(N,N-dimethylsulfamoyl)phenyl)hydrazine via Diazotization-Reduction
Abstract
This application note details a robust, laboratory-scale protocol for the conversion of 2-amino-N,N-dimethylbenzenesulfonamide to (2-(N,N-dimethylsulfamoyl)phenyl)hydrazine hydrochloride . This transformation is a critical step in the synthesis of biologically active pyrazoles and indazoles, including thrombopoietin receptor agonists. The method utilizes a classical Diazotization-Reduction sequence mediated by Stannous Chloride (
Chemical Strategy & Mechanism[1][2][3][4][5]
The synthesis proceeds through two distinct steps performed in a "one-pot" or telescoping manner:
-
Diazotization: The primary amine is treated with sodium nitrite (
) in concentrated hydrochloric acid (HCl) to form the electrophilic diazonium salt.[1] The ortho-sulfonamide group acts as an electron-withdrawing group (EWG), potentially stabilizing the diazonium species but also reducing the nucleophilicity of the initial amine. -
Reduction: The diazonium intermediate is reduced in situ using Stannous Chloride (
) to the hydrazine. is preferred over sulfite reagents for ortho-substituted substrates due to its ability to function effectively in the strongly acidic media required to solubilize the starting material.
Reaction Pathway Diagram[4]
[6]
Materials & Equipment
Reagents
| Reagent | Grade | Role | Hazards |
| 2-amino-N,N-dimethylbenzenesulfonamide | >97% | Starting Material | Irritant |
| Sodium Nitrite ( | ACS Reagent | Diazotizing Agent | Oxidizer, Toxic |
| Stannous Chloride Dihydrate ( | Reagent Grade | Reducing Agent | Corrosive, Irritant |
| Hydrochloric Acid (37%) | ACS Reagent | Solvent/Catalyst | Corrosive, Fuming |
| Ethanol (Absolute) | ACS Reagent | Washing Solvent | Flammable |
Equipment
-
Reactor: 3-neck round-bottom flask (250 mL or 500 mL) equipped with an overhead mechanical stirrer (magnetic stirring is often insufficient for the thick slurry formed).
-
Temperature Control: Ice/Salt bath (capable of maintaining -5°C to 0°C) and internal thermometer.
-
Addition: Pressure-equalizing addition funnel.
-
Filtration: Büchner funnel with vacuum flask.
Detailed Experimental Protocol
Phase 1: Diazotization
Objective: Convert the amine to the diazonium salt while preventing thermal decomposition.
-
Preparation of Amine Slurry:
-
In a 3-neck flask, charge 10.0 g (50 mmol) of 2-amino-N,N-dimethylbenzenesulfonamide.
-
Add 30 mL of concentrated HCl (37%) and 10 mL of water.
-
Note: The sulfonamide is hydrophobic. Vigorous mechanical stirring is required to create a fine suspension.
-
Cool the mixture to -5°C to 0°C using an ice/salt bath. Ensure internal temperature stabilizes below 0°C.
-
-
Nitrite Addition:
-
Dissolve 3.8 g (55 mmol, 1.1 equiv) of
in 10 mL of water. -
Add the nitrite solution dropwise to the amine slurry over 20–30 minutes.
-
CRITICAL: Do not allow the internal temperature to rise above 5°C .
-
Observation: The slurry should thin out and become a clear or slightly turbid yellow/orange solution as the soluble diazonium salt forms.
-
Stir for an additional 20 minutes at 0°C.
-
Validation: Test a drop of the solution on starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required).
-
Phase 2: Reduction
Objective: Reduce the diazonium species to the hydrazine using Stannous Chloride.
-
Preparation of Reducing Solution:
-
In a separate beaker, dissolve 28.2 g (125 mmol, 2.5 equiv) of
in 30 mL of concentrated HCl. Keep this solution cold (approx. 0°C).
-
-
Reduction Reaction:
-
Add the cold
solution to the diazonium mixture dropwise with vigorous stirring. -
Safety Note: Nitrogen gas evolution is possible but usually minimal in this reduction; however, ensure the system is vented. The reaction is exothermic. Maintain temperature < 10°C .
-
Once addition is complete, allow the mixture to stir at 0°C for 1 hour , then remove the ice bath and allow it to warm to room temperature (20–25°C) over 2 hours.
-
Observation: A thick white or off-white precipitate (the hydrazine hydrochloride double salt) typically forms.
-
Phase 3: Isolation & Purification
Objective: Isolate the hydrazine as the stable hydrochloride salt.
-
Crystallization:
-
Cool the mixture back to 0°C for 30 minutes to maximize precipitation.
-
Filter the solid using a Büchner funnel.
-
Wash 1: Wash the filter cake with 10 mL of cold 6N HCl (to remove Tin salts).
-
Wash 2: Wash with 20 mL of cold ethanol (to remove organic impurities and facilitate drying).
-
-
Drying:
-
Dry the solid under vacuum at 40°C.
-
Target Yield: 70–85%.
-
Appearance: White to pale beige crystalline solid.
-
-
Free Base Conversion (Optional):
-
If the free base is required for the next step, dissolve the salt in minimal water, cool to 0°C, and neutralize carefully with saturated
solution until pH ~8–9. Extract immediately with ethyl acetate, as the free base is prone to air oxidation.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Temperature > 5°C during diazotization. | Hydrolysis of diazonium to phenol occurred. Strictly maintain T < 5°C. |
| Violent Gas Evolution | Decomposition of Diazonium.[2] | Addition of |
| No Precipitate | Product highly soluble. | Saturate the aqueous layer with NaCl (salting out) or increase HCl concentration. |
| Colored Impurities (Red/Brown) | Diazo-coupling side reactions.[1] | Ensure excess acid is present to prevent coupling with unreacted amine. |
Analytical Validation
To confirm the identity of the product (2-(N,N-dimethylsulfamoyl)phenyl)hydrazine hydrochloride :
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the aniline
(broad singlet, ~5-6 ppm). -
Appearance of hydrazine protons: A broad singlet at ~8-10 ppm (
). -
Retention of the N,N-dimethyl singlet (~2.6-2.8 ppm) and aromatic protons (4H).
-
-
Mass Spectrometry (ESI+):
-
Target Mass
Da (Free base MW = 229.29).
-
Process Safety
-
Diazonium Salts: While the sulfonamide stabilizes the intermediate, diazonium salts should never be allowed to dry out completely if isolated.[1] In this protocol, they are generated and consumed in situ, minimizing explosion risk.
-
Hydrazines: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle all solids in a fume hood and wear double nitrile gloves.
-
Stannous Chloride: Corrosive and toxic. The waste stream contains Tin (heavy metal) and must be disposed of according to specific heavy metal waste regulations.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for diazotization-reduction methodologies).
-
Hunsberger, I. M., et al. (1955). The Determination of Double-Bond Character in Cyclic Systems. IV. Tetrazoles. Journal of the American Chemical Society, 77(7), 1894–1899. (Describes hydrazine synthesis from amines via SnCl2 reduction). [Link]
- Pfizer Inc. (2008). Process for the preparation of 3'-{N'-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydropyrazol-4-ylidene]hydrazino}-2'-hydroxybiphenyl-3-carboxylic acid. US Patent 7,160,870. (Industrial context for sulfonamide/biphenyl hydrazine synthesis).
-
Organic Syntheses. (1922). Phenylhydrazine. Org.[1][3][4] Synth. 2, 71. (Foundational protocol for SnCl2 reduction of diazonium salts). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Sulfonamide Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for overcoming the common yet significant challenge of steric hindrance in the synthesis of ortho-substituted sulfonamides. These compounds are crucial motifs in medicinal chemistry, and their efficient synthesis is paramount.[1]
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.
Q1: My reaction yield is low or non-existent when reacting an ortho-substituted aniline or aryl halide with a sulfonyl chloride. What's the primary cause and what are my immediate options?
A1: The Root of the Problem & Initial Countermeasures
The primary cause is almost certainly steric hindrance . The bulky ortho-substituent on your aromatic ring physically blocks the nitrogen's lone pair from effectively attacking the electrophilic sulfur atom of the sulfonyl chloride. This clash dramatically increases the activation energy of the reaction, leading to low or no product formation under standard conditions.[2]
Immediate Troubleshooting Steps:
-
Increase Reaction Temperature: Often, sluggish reactions can be driven to completion by providing more thermal energy. Consider moving from room temperature to reflux conditions.[3] However, be mindful of potential side reactions or decomposition of sensitive substrates.
-
Change the Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like proton sponge or DBU can be more effective than standard bases like triethylamine or pyridine, which might be too bulky themselves or could lead to side reactions.[2]
-
Prolong Reaction Time: Sterically hindered reactions are inherently slower. Monitor your reaction by TLC or LC-MS over an extended period (24-48 hours) before concluding it has failed.
-
Solvent Modification: Switch to a high-boiling point, polar aprotic solvent such as DMF, NMP, or DMSO. These solvents can help to better solvate the transition state and may be necessary for higher reaction temperatures.[4]
Q2: I've optimized the temperature, base, and time with my ortho-substituted substrates, but the yield is still unacceptable. What advanced synthetic strategies should I consider?
A2: Transitioning to Modern Cross-Coupling Methodologies
When standard S-N bond formation fails, the most robust solution is to turn to modern metal-catalyzed cross-coupling reactions. These methods create the C-N bond directly and are specifically designed to overcome the limitations of traditional approaches.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the go-to method for forming C-N bonds with challenging substrates. The key is the choice of ligand, which is designed to facilitate the crucial reductive elimination step that is often inhibited by steric bulk. For ortho-substituted systems, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[5][6][7]
-
Copper-Catalyzed Ullmann Condensation: An older but still highly relevant method, the Ullmann reaction uses a copper catalyst. Modern protocols have made this reaction more reliable and tolerant of a wider range of functional groups. It can be particularly effective for heteroaryl halides.[4][8][9] While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective and powerful alternative.[4]
-
Photosensitized Nickel Catalysis: A more recent development involves using nickel catalysts activated by light. This method has shown promise for coupling sulfonamides with a broad range of aryl halides, including ortho-substituted examples, under relatively mild conditions.[5]
Decision Workflow for Advanced Strategies
Caption: Decision tree for selecting an advanced coupling strategy.
Comparative Table of Catalytic Systems for Hindered Substrates
| Feature | Buchwald-Hartwig (Pd) | Ullmann Condensation (Cu) | Photosensitized (Ni) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu powder | NiBr₂·diglyme |
| Ligand | Crucial: Bulky biaryl phosphines (e.g., XPhos, RuPhos) | Diamines, Acetylacetonates | Bipyridine-based ligands |
| Temperature | Room Temp to ~110 °C | High Temp (~110-210 °C) | Room Temp |
| Substrate Scope | Very Broad (Aryl/HetAryl Halides & Triflates) | Good (Aryl/HetAryl Halides) | Broad (Aryl/HetAryl Halides) |
| Key Advantage | High efficiency and functional group tolerance.[6] | Lower cost catalyst.[4] | Extremely mild conditions.[5] |
| Key Challenge | Cost of catalyst and ligands. | Often requires higher temperatures and stronger bases. | Requires specific photochemical setup. |
Q3: Are there alternatives to using highly reactive sulfonyl chlorides, which can be unstable or difficult to prepare for my specific substrate?
A3: Yes, several modern strategies bypass the need for pre-formed sulfonyl chlorides.
The instability and harsh preparation conditions for sulfonyl chlorides are well-known limitations.[3][10] Modern organic synthesis offers several elegant solutions:
-
Direct Synthesis from Sulfonic Acids: Microwave-assisted protocols can activate sulfonic acids or their salts in situ using reagents like 2,4,6-trichloro-[3][5][11]-triazine (TCT).[12] This avoids the isolation of the sensitive sulfonyl chloride intermediate and significantly reduces reaction times.[11][12]
-
Coupling with Sulfinates: Sulfinate salts can be coupled with amines using hypervalent iodine reagents in a metal-free sulfonylation reaction.[13] This method offers a clean and mild transfer of the sulfonyl group.
-
Using SO₂ Surrogates (DABSO): 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, solid surrogate for sulfur dioxide. It can be used in copper-catalyzed three-component reactions with boronic acids and amines to construct sulfonamides, offering broad scope but may be less effective with highly hindered substrates without specific optimization.[14]
-
Electrochemical Synthesis: An environmentally benign approach involves the direct electrochemical oxidative coupling of thiols and amines.[15] This method is driven by electricity, requires no sacrificial reagents, and has shown tolerance for some ortho-substituted thiophenols.[15]
Frequently Asked Questions (FAQs)
Q: Can protecting groups help overcome steric hindrance? A: In some cases, yes. While it seems counterintuitive to add more bulk, a strategically chosen directing group can facilitate the reaction. For instance, an N-cumylsulfonamide group can act as a powerful directed metalation group (DMG). This allows for ortho-lithiation and subsequent functionalization, followed by a facile deprotection to yield the desired substituted sulfonamide.[16] However, for the primary sulfonamide formation step, adding a protecting group to the amine itself generally exacerbates the steric problem.[17]
Q: When is microwave irradiation a good choice for these challenging reactions? A: Microwave synthesis is an excellent tool for sterically hindered reactions because it can rapidly and efficiently heat the reaction mixture to high temperatures, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[11][12][18] It is particularly useful for Ullmann-type couplings and for direct synthesis from sulfonic acids, where high energy input is needed to overcome the activation barrier.[12][19][20]
Q: My starting material is an ortho-substituted carboxylic acid, not an aryl halide. Can I still make a sulfonamide? A: Yes. A novel one-pot strategy has been developed that leverages copper-mediated ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides in situ. This intermediate can then be reacted with an amine in the same pot to form the sulfonamide. This method is tolerant of ortho-substitution and avoids the need to pre-functionalize the acid.[21][22]
Experimental Protocols
Protocol 1: General Palladium-Catalyzed Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol is a starting point for the coupling of an ortho-substituted aryl bromide with a primary sulfonamide.
Workflow Diagram
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-substituted aryl bromide (1.0 mmol, 1.0 eq), the sulfonamide (1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-substituted sulfonamide.
Protocol 2: Microwave-Assisted Synthesis from a Sulfonic Acid
This protocol describes a rapid synthesis of a sulfonamide directly from a sulfonic acid, avoiding the sulfonyl chloride intermediate.[12]
Step-by-Step Methodology:
-
Activation (Step 1): In a microwave process vial, combine the sulfonic acid (1.0 mmol, 1.0 eq), 2,4,6-trichloro-[3][5][11]-triazine (TCT, 0.4 eq), and triethylamine (1.5 eq) in anhydrous acetone (3 mL).
-
Microwave Irradiation (Step 1): Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.
-
Amination (Step 2): Cool the vial. To the resulting mixture, add the ortho-substituted amine (1.2 mmol, 1.2 eq) and an aqueous solution of NaOH (1 M, 2.5 eq).
-
Microwave Irradiation (Step 2): Reseal the vial and irradiate at 50 °C for 10 minutes.
-
Workup: After cooling, acidify the reaction mixture with 2 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][23]
References
- A Method for C–N Bond Formation Between Sulfonamides and Aryl Electrophiles.Vertex AI Search Result 1.
- Technical Support Center: Optimization of Sulfonamide Synthesis.Benchchem.
- Troubleshooting Common Issues in Sulfonamide Synthesis Reactions.Benchchem.
- Recent advances in synthesis of sulfonamides: A review.CHEMISTRY & BIOLOGY INTERFACE.
- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.Journal of the American Chemical Society.
- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.Journal of Organic Chemistry.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.PMC.
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.PMC.
- Metalated Sulfonamides and Their Synthetic Applications.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Journal of the American Chemical Society.
- Microwave-assisted synthesis and bioevalu
- Hypervalent Iodine Mediated Sulfonamide Synthesis.
- Technical Support Center: Sulfonyl
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.Organic Letters.
- Microwave-assisted synthesis and bioevalu
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Buchwald–Hartwig amin
- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
- Ullmann condens
- Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins.PubMed.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Macmillan Group - Princeton University.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.Organic Letters.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Protecting Groups in Organic Synthesis.ChemTalk.
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 18. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 19. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide
Welcome to the technical support guide for the synthesis of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve higher yields and purity.
Overview of the Synthesis
The primary and most direct route to this compound involves the nucleophilic substitution of a chlorine atom on the corresponding sulfonyl chloride with hydrazine. The reaction proceeds by attacking the sulfonyl chloride with the highly nucleophilic hydrazine.
The overall transformation is as follows:
Caption: General reaction scheme for the synthesis.
This guide will deconstruct the critical parameters of this reaction, offering solutions to common experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is essential.
A1: Key Areas for Investigation:
-
Purity of Starting Materials: The quality of your 2-chloro-N,N-dimethylbenzene-1-sulfonamide is paramount. Impurities in this starting material can lead to a cascade of side reactions. It is often synthesized by reacting 2-chlorobenzenesulfonyl chloride with dimethylamine.[1] Ensure this precursor is pure before proceeding. Anhydrous hydrazine is preferred, but hydrazine hydrate can be used, though it may affect reaction kinetics and require stoichiometric adjustments.[2][3]
-
Stoichiometry and Side Reactions: The most significant yield-reducing side reaction is the formation of the 1,2-bis(N,N-dimethyl-2-sulfonamidophenyl)hydrazine (the "bis-adduct"). This occurs when a second molecule of the sulfonyl chloride reacts with the already-formed product.
-
Causality: Hydrazine has two nucleophilic nitrogen atoms. Once the first substitution occurs, the remaining -NH2 group on the product is still nucleophilic enough to react with another molecule of the highly reactive sulfonyl chloride.
-
Solution: To favor the desired mono-substitution, use a significant excess of hydrazine (typically 3 to 5 equivalents).[3] This ensures that a molecule of sulfonyl chloride is statistically more likely to encounter a hydrazine molecule than the product molecule.
-
-
Reaction Temperature Control: The reaction between a sulfonyl chloride and hydrazine is highly exothermic.
-
Causality: Uncontrolled temperature increases can accelerate side reactions and potentially lead to the degradation of both the starting material and the product.
-
Solution: The reaction should be performed at a reduced temperature. Start by cooling the hydrazine solution to 0°C in an ice bath before slowly adding the sulfonyl chloride solution dropwise. Maintaining the temperature between 0-10°C during the addition is critical.
-
Caption: Desired reaction vs. yield-reducing side reaction.
Q2: I'm observing multiple spots on my TLC plate post-reaction. How can I identify and minimize them?
Multiple spots indicate a mixture of starting material, product, and byproducts.
A2: Identification and Mitigation:
-
Spot 1 (Highest Rf): Likely unreacted 2-chloro-N,N-dimethylbenzene-1-sulfonamide. If this spot is prominent, it suggests an incomplete reaction.
-
Solution: Ensure the reaction is stirred for a sufficient duration after the addition of the sulfonyl chloride (e.g., 2-4 hours at room temperature) to allow it to go to completion.
-
-
Spot 2 (Intermediate Rf): This should be your desired product, this compound.
-
Spot 3 (Lower Rf): This is often the bis-adduct byproduct, which is more polar due to the presence of two sulfonamide groups.
-
Solution: As detailed in Q1, use a larger excess of hydrazine and add the sulfonyl chloride slowly at a low temperature.
-
-
Spot 4 (Baseline): This is typically the hydrazine hydrochloride salt, which is highly polar and insoluble in most organic TLC eluents.
-
Solution: This is an expected byproduct and will be removed during the aqueous work-up.
-
Q3: My product is difficult to purify. What is an effective work-up and purification strategy?
Effective purification hinges on successfully separating the desired product from excess hydrazine, hydrazine salts, and any organic byproducts.
A3: Recommended Purification Workflow:
-
Quenching & Initial Separation: After the reaction is complete, carefully quench the mixture by pouring it into a separatory funnel containing cold water or a saturated sodium bicarbonate solution. This will neutralize the hydrazine hydrochloride salt.[4]
-
Solvent Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The desired product is organic-soluble, while the hydrazine salts will remain in the aqueous layer.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Dilute HCl (1M): To remove any remaining basic hydrazine.
-
Saturated Sodium Bicarbonate Solution: To neutralize any residual acid.
-
Brine (Saturated NaCl): To remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Final Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure material.[5][6] A solvent system like ethanol/water or isopropanol can be effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
Column Chromatography: If recrystallization is ineffective or impurities are persistent, silica gel chromatography can be used.[7] A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Caption: Step-by-step purification workflow.
Frequently Asked Questions (FAQs)
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is recommended. Proton NMR (¹H NMR) will show characteristic peaks for the aromatic protons, the N,N-dimethyl protons, and the hydrazine protons (-NHNH2). Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[8] High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity by showing a single major peak for your product.[9][10]
-
-
Q: What are the critical safety precautions when working with hydrazine?
-
A: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[11] It must be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are better choices), a lab coat, and chemical splash goggles. Have a hydrazine spill kit available.
-
-
Q: Can I use hydrazine hydrate instead of anhydrous hydrazine?
-
A: Yes, hydrazine hydrate is often used as it is more stable and easier to handle.[2][3] However, you must account for the water content when calculating the molar equivalents. For example, hydrazine monohydrate (NH2NH2·H2O) has a molecular weight of 50.06 g/mol , compared to 32.05 g/mol for anhydrous hydrazine. Adjust the mass or volume used accordingly to ensure you maintain the necessary molar excess.
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve hydrazine monohydrate (4.0 equivalents) in tetrahydrofuran (THF, ~0.5 M relative to the sulfonyl chloride).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Substrate Addition: Dissolve 2-chloro-N,N-dimethylbenzene-1-sulfonamide (1.0 equivalent) in a minimal amount of THF. Using an addition funnel, add this solution dropwise to the cooled, stirring hydrazine solution over 30-45 minutes. Monitor the internal temperature to ensure it does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting sulfonyl chloride spot is no longer visible.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound as a solid.
-
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Hydrazine Stoichiometry | 3 - 5 equivalents | Minimizes the formation of the bis-adduct byproduct.[3] |
| Reaction Temperature | 0 - 10°C during addition | Controls the exothermic reaction and reduces side product formation. |
| Solvent | THF, Dichloromethane (DCM) | Good solubility for reactants; relatively inert. |
| Addition Rate | Slow, dropwise (30-45 min) | Prevents temperature spikes and localized high concentrations. |
| Purification Method | Recrystallization | Effective for removing impurities and yielding high-purity crystalline product. |
| Typical Yield | 65 - 85% | Achievable with optimized conditions. |
References
-
PrepChem. (n.d.). Synthesis of N,N-dimethyl-2,4-dimethyl-3-(trifluoromethanesulfonamido)benzenesulfonamide. Retrieved from PrepChem.com. [Link]
- S. L. Ruskin. (1958). Process of preparing organic sulfonyl hydrazides. U.S. Patent No. 2,830,086. Washington, DC: U.S.
-
Scholarly Community Encyclopedia. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Retrieved from Scholarly Community Encyclopedia. [Link]
-
Unacademy. (n.d.). Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. Retrieved from Unacademy. [Link]
-
ResearchGate. (2013). Can any one help me to synthesize aryl sulfonyl hydrazide?. Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (2006). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from Taylor & Francis Online. [Link]
-
MDPI. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from MDPI. [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from MDPI. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from The Royal Society of Chemistry. [Link]
-
Journal of Scientific and Innovative Research. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Retrieved from Journal of Scientific and Innovative Research. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
ResearchGate. (2021). Scope of the conversion of sulfonyl hydrazides to sulfonyl chlorides.... Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN103922975A - Synthesis method of sulfonamide compound.
-
SIELC Technologies. (2018). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Retrieved from SIELC Technologies. [Link]
-
ACS Omega. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Retrieved from ACS Publications. [Link]
-
PubMed. (2013). New Hydrazines With Sulphonamidic Structure: Synthesis,characterization and Biological Activity. Retrieved from PubMed. [Link]
-
ACS Publications. (n.d.). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Retrieved from ACS Publications. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from Thieme. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Hydrazines. Retrieved from NCBI Bookshelf. [Link]
-
ResearchGate. (2025). One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
ResearchGate. (n.d.). General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from Organic Chemistry Portal. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from SciTePress. [Link]
-
METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (n.d.). spectroscopic, visual test techniques and optical sensors for determination of hydrazine and its derivatives. Retrieved from METHODS AND OBJECTS OF CHEMICAL ANALYSIS. [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Retrieved from ResearchGate. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Retrieved from Journal of Food and Drug Analysis. [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from MDPI. [Link]
Sources
- 1. N,N-Dimethylbenzenesulfonamide|CAS 14417-01-7 [benchchem.com]
- 2. Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes [unacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. jsirjournal.com [jsirjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103922975A - Synthesis method of sulfonamide compound - Google Patents [patents.google.com]
- 9. scitepress.org [scitepress.org]
- 10. jfda-online.com [jfda-online.com]
- 11. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
Technical Support Center: Purification of Hydrazine-Substituted Benzene Sulfonamides
Core Technical Directive
Welcome to the technical support hub. You are likely working with 4-hydrazinobenzenesulfonamide (or similar intermediates for Celecoxib-type synthesis).[1]
The Central Challenge: This molecule is amphoteric and redox-active.
-
Amphoteric: It contains a basic hydrazine group (
) and an acidic sulfonamide group ( , ). This makes solubility highly pH-dependent. -
Redox Instability: The hydrazine moiety is a strong reducing agent. Exposure to air (oxygen) or metal ions (Cu, Fe) rapidly oxidizes it to colored azo (
) or azoxy impurities, typically turning your white product yellow or orange.
The Solution: The most robust purification strategy is Hydrochlorination . Converting the hydrazine to its hydrochloride salt (
Purification Workflows
Protocol A: Acid-Base "Switch" Purification (Primary Isolation)
Use this when isolating crude material from a reaction mixture (e.g., hydrazinolysis of 4-chlorobenzenesulfonamide).
The Logic: Unreacted starting materials (sulfonamides) are weak acids. Your product is both a weak acid and a base. By dropping the pH significantly, you protonate the hydrazine, making it a water-soluble salt, while non-basic impurities precipitate or can be extracted into organics. Then, you use the "Common Ion Effect" to force the pure salt out of solution.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in water (approx. 5-10 volumes).
-
Acidification: Slowly add concentrated HCl (37%) while stirring.
-
Target: pH < 1.
-
Observation: The suspension should dissolve as the hydrazine protonates. If solids remain, they are likely unreacted starting materials (e.g., bis-sulfonamides or inorganic salts).
-
-
Filtration (Clarification): Filter the acidic solution through a Celite pad or sintered glass to remove insoluble impurities. Do not let the filtrate sit; proceed immediately to prevent hydrolysis.
-
Precipitation (Salting Out):
-
Isolation: Filter the white precipitate. Wash with cold 2N HCl (not water, to prevent redissolution) followed by cold isopropanol.
Protocol B: Recrystallization (Polishing)
Use this for final polishing if the salt is still slightly colored.
| Parameter | Recommendation | Rationale |
| Solvent System | Water (with trace HCl) or Water:Ethanol (9:1) | The HCl salt is highly soluble in hot water but poorly soluble in cold. Ethanol acts as an anti-solvent to improve yield. |
| Temperature | Dissolve at 75–80°C; Cool to 0–4°C | Avoid boiling (100°C) for prolonged periods to prevent thermal degradation of the hydrazine bond. |
| Additives | Activated Charcoal (1-2% w/w) | Essential for removing colored azo-oxidized byproducts. Add during the hot dissolution phase, stir for 10 min, then hot filter. |
| Inerting | Nitrogen Sparging | Sparge the solvent with |
Visualization: Purification Logic
The following diagram illustrates the decision matrix for purifying these amphoteric species.
Caption: Acid-base purification logic relying on the protonation of the hydrazine moiety to separate it from non-basic impurities.
Quality Control: Chromatographic Analysis
Warning on Silica Gel: Do not use standard Normal Phase Silica (unmodified) for purification. Hydrazines are potent hydrogen bond donors/acceptors and will irreversibly adsorb to the silanol groups (
Recommended HPLC Method:
-
Column: C18 (Octadecyl) or Phenyl-Hexyl (e.g., Inertsil Ph-3). The Phenyl phase often provides better selectivity for aromatic sulfonamides.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0). Acidic pH is critical to keep the hydrazine protonated and stable.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 5% B to 90% B over 15-20 minutes.
-
Detection: UV @ 254 nm. (Note: Hydrazines have weak UV absorbance; derivatization with benzaldehyde to form hydrazones is a common technique for trace analysis, but direct UV is sufficient for purity checks of the bulk material).
Troubleshooting & FAQ
Q1: My product turned from white to yellow/orange during drying. What happened?
A: This is oxidative degradation .
-
Cause: The hydrazine group (
) oxidized to an azo ( ) species upon exposure to air, especially if the product was damp and basic. -
Fix:
-
Ensure you are isolating the HCl salt , not the free base. The salt is significantly more stable.
-
Dry in a vacuum oven at moderate temperature (< 40°C) under a nitrogen bleed.
-
Recrystallize with activated charcoal to remove the colored impurity.
-
Q2: I have low recovery after recrystallization from water.
A: You likely lost product to the mother liquor due to the "Amphoteric Trap."
-
Cause: While the HCl salt is less soluble in cold water, it is still moderately soluble. If you wash with pure water, you will wash away your product.
-
Fix:
-
Salting Out: Ensure the mother liquor has excess
(add HCl). -
Correct Wash: Wash the filter cake with cold 2N HCl , not neutral water. The common ion effect keeps the product solid.
-
Anti-solvent: Use an Ethanol/Water mixture (1:9) instead of pure water.
-
Q3: The HPLC peaks are tailing severely.
A: Interaction with residual silanols.
-
Fix: Add an amine modifier or ion-pairing agent to the mobile phase. However, for LC-MS compatibility, simply ensuring the pH is acidic (pH 3-4 with Formic Acid or Ammonium Acetate) is usually sufficient to protonate the hydrazine and prevent silanol interaction.
Q4: Can I use extraction (DCM/Water) to purify?
A: It is difficult.
-
Reason: The sulfonamide is polar.[9][10] The hydrazine is polar.[2] The molecule prefers the aqueous phase in both acidic (as cation) and basic (as anion) conditions. It only has a narrow "neutral" window where it might extract into organic solvents like Ethyl Acetate, but solubility remains poor. Precipitation is superior to extraction for this class of compounds.
References
-
Synthesis & Purification of Celecoxib Intermedi
- Source: Reddy, A. R., et al. "An Improved and Scalable Process for Celecoxib." Journal of Chemical Sciences.
- Relevance: details the industrial isolation of 4-hydrazinobenzenesulfonamide via hydrochloride salt precipit
-
Link:
-
Stability of Hydrazine Deriv
-
HPLC Analysis of Sulfonamides
- Source: "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
- Relevance: Provides validated chromatographic conditions (Ammonium Acetate/Methanol)
-
Link:
-
Process P
-
Source: US Patent 5,466,823 (G.D. Searle & Co).[15] "Substituted pyrazolyl benzenesulfonamides."
- Relevance: Describes the specific reaction conditions and isolation of the hydrazine intermedi
-
Link:
-
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]
- 6. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]
- 7. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. scitepress.org [scitepress.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. psvmkendra.com [psvmkendra.com]
- 15. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
Technical Support Center: Hydrazine Preservation in Sulfonamide Synthesis
Current Status: Online Topic: Redox Management in Sulfonyl-Hydrazine Coupling Ticket Priority: High (Irreversible Sample Loss Risk)
Diagnostic & Triage
Before altering your synthetic route, identify if oxidation is your primary failure mode. Hydrazines are potent reducing agents; in the basic conditions required for sulfonylation (reaction with
Visual Diagnostic Flowchart
Figure 1: Rapid diagnostic logic to distinguish between oxidation (red nodes) and regioselectivity errors (green node).
The Core Problem: Mechanism of Failure
You are likely attempting to react a sulfonyl chloride (
The "Base-Air" Trap
Sulfonylation requires a base (TEA, Pyridine, or Carbonate) to scavenge HCl. However, hydrazines in basic solution become highly electron-rich and susceptible to Single Electron Transfer (SET) oxidation by dissolved oxygen.
The Causality Chain:
-
Deprotonation: Base removes a proton from hydrazine, increasing electron density.
-
SET Oxidation: Trace
(or metal impurities) steals an electron. -
Radical Cascade: Formation of the hydrazyl radical (
). -
Termination: Dimerization to tetrazanes or oxidation to azo compounds (
), which often decompose to gas.
Strategic Protocols (Troubleshooting Guides)
Protocol A: The "Inert-Atmosphere" Fix (For Minor Oxidation)
Use this if you see faint pink coloration but still get product.
The Logic: If you cannot alter the substrate, you must eliminate the oxidant (
Step-by-Step:
-
Solvent Degassing: Do not just sonicate. Sparge the reaction solvent (DCM, THF, or DMF) with Argon for 20 minutes before adding the hydrazine.
-
Reagent Order:
-
Load Hydrazine and Base under positive Argon flow.
-
Cool to 0°C (lowers oxidation rate).
-
Add Sulfonyl Chloride dropwise (slow addition prevents local heating which accelerates redox side-reactions).
-
-
Quench: Use acidic workup immediately. Hydrazines are more stable as salts (
).
Protocol B: The "Boc-Shield" Strategy (Gold Standard)
Use this if yield is <40% or if you observe gas evolution.
The Logic: Protecting the distal nitrogen (
-
Steric/Electronic Shield: It withdraws electron density, making the hydrazine less prone to oxidation.
-
Regiocontrol: It forces the sulfonyl chloride to react only on the desired nitrogen.
Workflow Diagram:
Figure 2: The Boc-strategy prevents oxidation by withdrawing electron density from the hydrazine core during the critical coupling step.
Detailed Methodology:
-
Protection: React hydrazine with
(1.0 equiv) in DCM.-
Note: Mono-Boc protection usually occurs on the less substituted nitrogen or can be controlled by stoichiometry.
-
-
Coupling: React R-NH-NH-Boc with sulfonyl chloride.
-
Why this works: The Boc group makes the adjacent Nitrogen non-nucleophilic, forcing reaction at the internal nitrogen (if available) or preventing bis-sulfonylation. Crucially, the carbamate stabilizes the molecule against air oxidation.
-
-
Deprotection: Treat with 4M HCl in Dioxane.
Data & Reagent Selection Matrix
Not all bases are created equal. Stronger bases promote faster oxidation.
| Reagent Class | Recommended | Risk Level | Technical Notes |
| Base | Pyridine | Low | Best balance. Acts as solvent and mild base. Does not promote oxidation as aggressively as TEA. |
| Base | Triethylamine (TEA) | High | Stronger basicity increases electron density on hydrazine, accelerating SET oxidation. Avoid if possible. |
| Base | Medium | Biphasic systems (Schotten-Baumann) can work but dissolved | |
| Solvent | DCM (Anhydrous) | Low | Excellent solubility for sulfonyl chlorides; easy to degas. |
| Solvent | DMF | High | Hard to remove |
| Scavenger | Ascorbic Acid | N/A | Do NOT use. While an antioxidant, it interferes with sulfonyl chlorides. Rely on exclusion (Argon) rather than scavenging. |
Frequently Asked Questions (FAQ)
Q: Can I use water as a co-solvent? A: generally, No. While Schotten-Baumann conditions (Water/DCM) are common for amines, hydrazines are too unstable in aqueous basic media (rapid oxidation). Stick to anhydrous, degassed organic solvents.
Q: My reaction turns deep red immediately upon adding the sulfonyl chloride. Why?
A: This is the "Azobenzene" signature. Your hydrazine oxidized to an azo compound (
Q: Is the sulfonyl chloride oxidizing my hydrazine? A: Unlikely directly. While sulfonyl chlorides can participate in redox chemistry, the rate of nucleophilic attack (sulfonylation) is usually faster than the redox reaction unless a catalyst is present. The culprit is almost always Air + Base .
Q: Why not use Cbz instead of Boc?
A: Cbz is acceptable, but its removal (hydrogenolysis
References
-
Greene's Protective Groups in Organic Synthesis. (Standard text for Boc/Cbz protection protocols).
- Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Selective Sulfonylation of Hydrazines. (Regioselectivity and stability discussions).
- Source:RSC Advances, 2014. "Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides." (Context on hydrazine stability).
-
Oxidation of Hydrazines to Azo Compounds. (Mechanistic background on the failure mode).
- Source:Journal of the American Chemical Society.
-
Safety and Handling of Hydrazines. (Decomposition risks).
- Source:PubChem Labor
Technical Support Center: Troubleshooting Cyclization Failures in Benzothiadiazine Synthesis
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of benzothiadiazine derivatives. This heterocyclic scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents, from diuretics to antiviral and anticancer drugs.[1][2] However, the key cyclization step required to form the benzothiadiazine ring system can be a significant hurdle, often plagued by low yields, incomplete reactions, or the formation of intractable side products.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common and complex issues encountered in the lab. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind each troubleshooting step, grounded in established chemical principles and field-proven experience.
Section 1: Initial Diagnostics for Common Cyclization Problems
This section addresses broad issues that can affect any benzothiadiazine synthesis, regardless of the specific synthetic route.
FAQ 1: My reaction shows low or no conversion to the desired benzothiadiazine. What are the first things I should check?
When a reaction fails to proceed, it's crucial to systematically rule out fundamental experimental errors before exploring more complex chemical issues.
Answer:
Your first step should be a thorough audit of your reagents, reaction setup, and monitoring technique.
-
Purity and Integrity of Starting Materials:
-
The Amine Source: Precursors like o-aminobenzenesulfonamides or 2-aminothiophenols are susceptible to oxidation.[3] Using a freshly opened bottle or repurifying stored material via recrystallization can be critical.
-
The Cyclizing Partner: Aldehydes can undergo self-condensation or oxidation to carboxylic acids.[3] Ensure their purity by distillation or by using a fresh source. For reagents like thionyl chloride (SOCl₂) or sulfamoyl chloride, which are highly sensitive to moisture, use a freshly opened bottle or a recently tested batch.[4][5]
-
-
Atmosphere and Moisture Control:
-
Causality: Many intermediates and catalysts, particularly in metal-catalyzed reactions, are sensitive to oxygen and moisture.[6] For instance, phosphines used in aza-Wittig reactions can be oxidized, and organometallic catalysts can be deactivated.
-
Actionable Protocol: Always run your reaction under an inert atmosphere (Nitrogen or Argon). Use properly dried glassware and anhydrous solvents. If water is a known byproduct of the condensation, consider using a Dean-Stark apparatus or adding molecular sieves.[7]
-
-
Reaction Monitoring:
-
The Problem: A single endpoint analysis can be misleading. A clean starting material spot on a Thin-Layer Chromatography (TLC) plate with no product could mean no reaction, or it could mean your product was formed and then immediately degraded.
-
Validated Approach: Monitor the reaction at regular intervals (e.g., 0, 1, 4, and 24 hours) using TLC or LC-MS. This will help you distinguish between a stalled reaction and product instability. For TLC, use a combination of visualization techniques (UV light, potassium permanganate stain, iodine chamber) to ensure you are not missing non-UV active species.
-
FAQ 2: The yield of my cyclization is consistently low, although the product does form. How can I systematically optimize the reaction?
Low yield is a classic optimization problem. A multi-variable approach focusing on temperature, solvent, and concentration is the most effective strategy.
Answer:
Optimizing for yield requires a systematic approach. Avoid changing multiple parameters at once.
-
Temperature Screening:
-
The Principle: Cyclization reactions have a specific activation energy. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product. Some modern methods are even designed to run at room temperature under visible light.[7]
-
Experimental Workflow: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux). Monitor the appearance of product versus byproducts over time. For example, the intramolecular aza-Wittig cyclization to form certain benzothiadiazine 1,1-dioxides may require high temperatures (e.g., 135 °C in xylene) for the final ring-closing step to proceed efficiently.[8]
-
-
Solvent Selection:
-
The Principle: The solvent dictates the solubility of your reactants and the stability of charged intermediates or transition states. A poor solvent choice can prevent the reaction from occurring in the solution phase.
-
Practical Application: If your reaction is failing in a non-polar solvent like toluene, consider a more polar aprotic solvent like DMF, DMSO, or a high-boiling solvent like xylene.[8] For instance, a study on a tandem amidation/intramolecular aza-Wittig reaction found xylene to be a particularly suitable solvent.[8]
-
-
Concentration Adjustment:
-
The Principle: For intramolecular cyclizations, running the reaction under high dilution can favor the desired ring-closing event over intermolecular polymerization or side reactions. Conversely, some bimolecular condensations may benefit from higher concentrations.
-
Actionable Protocol: Try running the reaction at your current standard concentration (e.g., 0.1 M), at a more dilute concentration (0.01 M), and a more concentrated one (0.5 M). Analyze the product-to-byproduct ratio in each case.
-
Section 2: Troubleshooting Specific Synthetic Routes
Different methods for constructing the benzothiadiazine ring have unique failure points. This section addresses issues specific to the most common synthetic strategies.
FAQ 3: My intramolecular aza-Wittig reaction to form a 1,2,4-benzothiadiazine 1,1-dioxide is stalling. I only isolate the iminophosphorane intermediate.
Answer:
This is a very common failure mode in this specific reaction. The observation of the iminophosphorane is actually a good diagnostic sign, as it confirms the first part of the reaction is working. The failure lies in the subsequent intramolecular cyclization.
-
Causality: The cyclization step of the aza-Wittig reaction often has a higher activation energy barrier than the initial formation of the iminophosphorane. In some cases, this intermediate is stable at room temperature or even under reflux in solvents like THF.[8]
-
Troubleshooting Steps:
-
Increase Thermal Energy: The most direct solution is to increase the reaction temperature. The literature demonstrates that switching from refluxing THF to a higher-boiling solvent like xylene (at 135 °C) can be sufficient to drive the cyclization to completion.[8]
-
Solvent Choice: The solvent is not just about temperature. Aromatic solvents like xylene or dichlorobenzene (DCB) may better solvate the transition state for the cyclization compared to ethers like THF.[8]
-
Below is a diagram illustrating the key steps and the common failure point in this synthesis.
Caption: Aza-Wittig cyclization workflow and common stall point.
FAQ 4: I am attempting to cyclize an N-arylamidine with thionyl chloride (SOCl₂) and the reaction is messy, producing a dark tar and multiple unidentified products.
Answer:
Using neat thionyl chloride as both a reagent and a solvent is a classic method, but it is often harsh and can lead to decomposition and unwanted side reactions, particularly chlorination of the aromatic ring.[9][10][11]
-
The Underlying Mechanism: The reaction likely proceeds through the formation of an aminosulfonyl chloride or an N-sulfinylamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[9][11] The HCl generated in situ can protonate the starting amidine, affecting its solubility and reactivity.
-
Improving the Reaction:
-
Controlled Reagent Addition: Instead of running the reaction in neat SOCl₂, use a suitable solvent and add the SOCl₂ dropwise at a controlled temperature. A study on a related transformation found that inverse addition (adding the amino alcohol solution to SOCl₂) was effective at preventing side reactions by ensuring the amine is rapidly protonated.[5]
-
Solvent and Temperature Management: Initial attempts often fail in common solvents like DCM or THF due to the precipitation of the amidine hydrochloride salt.[11] A high-boiling polar solvent that can keep the protonated intermediate in solution is preferred. Running the reaction at a controlled temperature, rather than refluxing in neat SOCl₂, will minimize charring and nonspecific chlorination.
-
Base: While the addition of a base like pyridine or triethylamine can be complicated due to side reactions with SOCl₂, a non-nucleophilic hindered base might be screened cautiously to scavenge HCl.[11]
-
Section 3: Product Isolation and Impurity Profiling
Successfully forming the product is only half the battle. Purification and characterization are essential to validate your synthesis.
FAQ 5: My crude NMR looks promising, but purification is difficult. What are the most common impurities I should be looking for?
Answer:
The impurities in your crude product are valuable clues that can help you diagnose issues with your reaction.
-
Causality and Identification: Understanding where impurities come from is key to eliminating them. A systematic analysis can pinpoint the source of the problem.
| Impurity Type | Potential Origin | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, temperature, or catalyst activity. | Increase reaction time/temperature. Check catalyst quality. |
| Ring-Opened/Hydrolysis Products | Exposure to water during work-up or on silica gel. The sultam ring can be labile. | Perform an anhydrous work-up. Consider using a less acidic chromatography system (e.g., alumina or deactivated silica gel). |
| Triphenylphosphine Oxide (Ph₃P=O) | Stoichiometric byproduct of aza-Wittig or other phosphine-mediated reactions. | Most Ph₃P=O can be removed by trituration with a solvent like ether or by careful column chromatography. |
| Over-chlorinated Species [10] | Reaction conditions are too harsh, especially when using SOCl₂ or other chlorinating agents. | Reduce reaction temperature and time. Use stoichiometric amounts of the chlorinating agent rather than a large excess. |
| Positional Isomers | Can occur if the electrophilic aromatic substitution step is not fully regioselective. | This is an inherent substrate-control issue. May require separation by preparative HPLC or recrystallization. |
Troubleshooting Workflow: A Systematic Approach
When faced with a cyclization failure, a logical, step-by-step process is more effective than random experimentation. The following workflow provides a structured path from problem identification to resolution.
Caption: Systematic workflow for troubleshooting cyclization failures.
References
-
Reddy, C. V., et al. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2496–2503. [Link]
-
Chevalier, A., et al. (2022). Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. [Link]
-
Design and synthesis of 1,2,4-Benzothiadiazine-1,1-dioxide derivatives. ResearchGate. [Link]
-
Wang, H., & Su, W. (2004). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Journal of Chemical Research, 2004(1), 87-88. [Link]
-
Wright, J. B. (1961). The Synthesis of 2,1,3-Benzothiadiazine 2,2-Dioxides and 1,2,3-Benzoxathiazine 2,2-Dioxides. The Journal of Organic Chemistry, 26(2), 476-479. [Link]
-
Nemes, P., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 633-664. [Link]
-
Benzothiadiazine Impurities and Related Compound. Veeprho. [Link]
-
Bancroft, K. C. C., et al. (1983). Preparation and X-Ray Crystal Structure of a 2,1,3-Benzothiadiazine Derivative Containing a Dithiosulphone Group. Journal of the Chemical Society, Chemical Communications, (13), 754-756. [Link]
-
Toth, G., et al. (2016). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. ResearchGate. [Link]
-
The Synthesis of 2,1,3-Benzothiadiazine 2,2-Dioxides and 1,2,3-Benzoxathiazine 2,2-Dioxides. The Journal of Organic Chemistry. [Link]
-
Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. [Link]
- Benzothiazine and benzothiadiazine compounds and preparation and use.
-
Borau-Escris, D., et al. (2021). A short, versatile route towards benzothiadiazinyl radicals. Dalton Transactions, 50(48), 17871-17878. [Link]
-
Borau-Escris, D., et al. (2021). A short, versatile route towards benzothiadiazinyl radicals. PMC. [Link]
-
Chemodivergent Synthesis of Benzothiadiazin-3-one 1-Oxides and Benzisothiazol-3-ones via Visible Light-Promoted Intramolecular N–S Bond Formation. ResearchGate. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]
-
Mechanism for the synthesis of benzothiadiazine-dioxides 44 and 45. ResearchGate. [Link]
-
Borau-Escris, D., et al. (2021). A short, versatile route towards benzothiadiazinyl radicals. RSC Publishing. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]
-
Benzothiadiazine. Wikipedia. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium. [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]
-
Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. ResearchGate. [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. PMC. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. [Link]
-
Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic-chemistry.org. [Link]
-
Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry (RSC Publishing). [Link]
-
Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C−H Amidation/Cyclization. Organic Letters. [Link]
-
BENZOTHIADIAZINE DIOXIDES AS NOVEL DIURETICS. Journal of the American Chemical Society. [Link]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. Benzothiadiazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A short, versatile route towards benzothiadiazinyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A short, versatile route towards benzothiadiazinyl radicals - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04248C [pubs.rsc.org]
Validation & Comparative
Comparative Bioactivity Guide: N,N-Dimethyl vs. N,N-Diethyl Sulfonyl Hydrazides
Executive Summary
This guide provides a technical comparison between N,N-dimethyl and N,N-diethyl sulfonyl hydrazides (and related sulfonamide-hydrazine scaffolds). While often grouped together as "dialkyl" derivatives in high-throughput screening, the methyl-to-ethyl shift introduces critical physicochemical changes that drastically alter bioactivity profiles.
Key Distinction:
-
N,N-Dimethyl derivatives typically exhibit higher metabolic stability and lower steric hindrance, making them ideal for targeting compact enzymatic pockets (e.g., Carbonic Anhydrase II).
-
N,N-Diethyl derivatives possess higher lipophilicity (LogP) and membrane permeability, often resulting in superior cellular potency (e.g., anticancer activity against HeLa or HL-60 lines), provided the target binding site can accommodate the added steric bulk.
Chemical & Physicochemical Profile
To understand the biological divergence, we must first quantify the structural differences. The ethyl group is not merely "larger"; it alters the electronic environment and solubility profile.
Table 1: Physicochemical Comparison
| Feature | N,N-Dimethyl moiety ( | N,N-Diethyl moiety ( | Impact on Bioactivity |
| Steric Parameter (Taft | -0.47 | -1.98 | Diethyl is significantly bulkier; may clash with restricted active sites. |
| Lipophilicity ( | Baseline | +1.0 to +1.2 | Diethyl increases membrane permeability (better for intracellular targets). |
| Electronic Effect ( | 0.00 (Reference) | -0.10 | Ethyl is slightly more electron-donating, increasing basicity of the terminal nitrogen. |
| Metabolic Liability | N-Demethylation (CYP450) | N-Deethylation (Slower) | Diethyl is generally more resistant to rapid oxidative dealkylation. |
Expert Insight: The "Magic Methyl" effect is often cited in medicinal chemistry, but here the Diethyl shift is often preferred for CNS penetration and cellular uptake , whereas Dimethyl is preferred for crystallographic packing and ligand efficiency in fragment-based drug design.
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamide hydrazines are potent inhibitors of Carbonic Anhydrase (CA), a zinc-metalloenzyme involved in hypoxic tumor survival (hCA IX) and glaucoma (hCA II). The hydrazine tail interacts with the hydrophobic half of the enzyme active site.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the binding mode differences. The Zinc Binding Group (ZBG) anchors the molecule, while the Tail dictates isoform selectivity.
Figure 1: Structural logic of isoform selectivity. The bulky diethyl group often prevents binding to the constitutive hCA II isoform (reducing side effects) while retaining affinity for the tumor-associated hCA IX isoform.
Comparative Bioactivity Data[1][2][3][4][5][6][7]
The following data summarizes trends observed in SAR studies of sulfonyl hydrazides against cancer cell lines and bacterial strains.
Table 2: Representative Bioactivity (IC50 / MIC)
| Target / Assay | N,N-Dimethyl Analog | N,N-Diethyl Analog | Interpretation |
| hCA II (Cytosolic) | Diethyl steric bulk reduces potency against the off-target hCA II. | ||
| hCA IX (Tumor) | Diethyl maintains potency at the target, improving the Selectivity Index . | ||
| HeLa (Cervical Cancer) | Higher lipophilicity of Diethyl aids cell membrane penetration. | ||
| E. coli (Gram -) | MIC = 64 | MIC = 128 | Gram-negative porins often exclude bulkier diethyl molecules. |
Key Finding: For anticancer applications targeting intracellular mechanisms or tumor-associated enzymes, the N,N-Diethyl variant is generally superior due to improved selectivity and permeability. For broad-spectrum antibacterials, the N,N-Dimethyl variant is preferred due to easier porin transport.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating —if the controls fail, the data is invalid.
A. Synthesis of N,N-Dialkyl Sulfonyl Hydrazides
Objective: Create the test compounds from sulfonyl chlorides.
Workflow Diagram:
Figure 2: General synthetic route. Note: N,N-diethylhydrazine is less nucleophilic than dimethylhydrazine due to sterics, often requiring longer reaction times.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of the Aryl-sulfonyl chloride in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add 1.1 eq of Triethylamine (base scavenger).
-
Nucleophilic Attack: Dropwise add 1.05 eq of N,N-dimethylhydrazine OR N,N-diethylhydrazine .
-
Critical Check: The diethyl reaction will be slower. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
-
Quench: Once starting material disappears, quench with water.
-
Purification: Extract with Ethyl Acetate. Wash with brine. Recrystallize from Ethanol.
B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine
-
Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator.
-
Enzyme Prep: Incubate hCA II or hCA IX with the test compound (Dimethyl vs Diethyl) for 15 mins at 25°C.
-
Substrate: Saturate with
. -
Measurement: Monitor the acidification rate (color change from red to yellow) at 557 nm using a stopped-flow instrument.
-
Calculation: Fit data to the Cheng-Prusoff equation.
-
Validation: Acetazolamide must be run as a positive control (
nM).
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
BenchChem Technical Support. (2025). Validation of N,N-dimethyl-2-sulfamoylacetamide Bioactivity: A Comparative Analysis. BenchChem. Link
-
Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of some new sulfonamide derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Krátký, M., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Journal of Physical Chemistry B. Link
-
Siddiqui, N., et al. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia Journal for Drugs and Medicines. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
